molecular formula C13H14N2O4 B13994582 Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate CAS No. 63500-01-6

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B13994582
CAS No.: 63500-01-6
M. Wt: 262.26 g/mol
InChI Key: XPKPAJXNCLKOKL-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS: 63500-01-6) is a dihydroisoquinoline derivative with a methyl ester group at position 1, an acetamido substituent at position 2, and a ketone at position 2.

Properties

CAS No.

63500-01-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16)

InChI Key

XPKPAJXNCLKOKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate generally involves:

  • Construction of the 1,4-dihydroisoquinoline core.
  • Introduction of the keto group at the 3-position.
  • Functionalization at the 2-position with an acetamido group.
  • Esterification at the 1-carboxylate position with methyl group.

Key intermediates include isoquinolinium salts and 3,4-dihydroisoquinolinone derivatives, which are elaborated through nucleophilic additions, cyclizations, and amidation reactions.

Preparation of the 3-oxo-1,4-dihydroisoquinoline Core

A commonly used approach starts from dihydroisoquinoline derivatives, which are converted to 3-oxo-1,4-dihydroisoquinoline scaffolds via oxidation or rearrangement steps.

  • Iminium Intermediate Route : According to Tazawa et al. (2018), 3-substituted N-alkyl-dihydroisoquinolinone derivatives are synthesized via iminium intermediates. For example, 3,3-dimethyl-3,4-dihydroisoquinoline is reacted with methyl bromoacetate in acetonitrile at 60 °C to form isoquinolinium salts, which serve as key precursors for further elaboration.

  • Castagnoli-Cushman Reaction : This reaction involves the condensation of homophthalic anhydrides with amines or formaldimine equivalents to yield 3,4-dihydroisoquinol-1-one derivatives. In particular, the use of 1,3,5-triazinanes as formaldimine synthetic equivalents allows preparation of 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which are then esterified to obtain methyl esters.

Introduction of the Acetamido Group at Position 2

The acetamido substituent at position 2 can be introduced via amidation reactions of the corresponding carboxylic acid or ester precursors.

  • Amidation is typically carried out using coupling agents such as T3P (propylphosphonic anhydride), HATU, or EDC in the presence of a base like pyridine or triethylamine. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be reacted with an amino derivative (such as acetamide or an acetamido precursor) in 2-methyltetrahydrofuran at 47.5 °C for several hours to yield the corresponding amide derivative.

Esterification at the 1-Carboxylate Position

The methyl ester group is introduced by esterification of the carboxylic acid intermediate.

  • Typical esterification conditions involve refluxing the acid with methanol in the presence of acid catalysts such as sulfuric acid. For instance, methylation of isoquinolinium salts or carboxylic acid intermediates under acidic methanol reflux conditions yields methyl esters in high yields.

Representative Synthetic Route (Summarized)

Step Starting Material / Intermediate Reagents & Conditions Product / Transformation Yield / Notes
1 3,3-Dimethyl-3,4-dihydroisoquinoline Methyl bromoacetate (2 equiv.), acetonitrile, 60 °C, 6 h Isoquinolinium salt precursor Precipitates as pure powder
2 Isoquinolinium salt Methanol, sulfuric acid, reflux Methyl ester formation 89% yield reported
3 3,4-Dihydroisoquinol-1-one-4-carboxylic acid Amidation with acetamide derivative, T3P, pyridine, 2-MeTHF, 47.5 °C, 8 h Acetamido substitution at position 2 High yield, clean reaction
4 Methyl ester intermediate Purification and characterization Final compound: this compound Confirmed by NMR and MS

Notes on Alternative Methods and Improvements

  • Use of modified Castagnoli-Cushman reactions with 1,3,5-triazinanes provides a practical route avoiding specialized equipment like autoclaves.

  • The iminium intermediate approach allows direct functionalization and efficient formation of isoquinolinium salts, which are versatile precursors for various substitutions.

  • Employing coupling agents such as T3P in greener solvents like 2-methyltetrahydrofuran enhances reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .

Scientific Research Applications

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydroisoquinoline Derivatives

Table 1: Key Structural and Physical Properties of Selected Dihydroisoquinoline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³)
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate 63500-01-6 C₁₃H₁₄N₂O₄* ~274.26 2-acetamido, 3-oxo, 1-methyl ester Not reported
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate 63500-02-7 C₁₈H₁₆N₂O₄ 324.33 2-benzamido, 3-oxo, 1-methyl ester 1.34
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Not provided C₁₅H₁₉NO₄ 277.32 6,7-dimethoxy, 1-methyl, 2-ethyl ester Not reported
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Not provided C₁₃H₁₇NO₄S 283.35 6,7-dimethoxy, 1-methyl, 2-sulfonyl Not reported

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The acetamido group in the primary compound (CAS 63500-01-6) is less lipophilic than the benzamido group in CAS 63500-02-7, which may influence membrane permeability and target binding .
  • Ester vs.
  • Methoxy Modifications: Compounds like 6d and 6e feature 6,7-dimethoxy groups, which are common in bioactive isoquinolines (e.g., vasodilators or kinase inhibitors), suggesting that the primary compound’s lack of methoxy groups may limit its activity in similar pathways .

Comparison with Dihydroquinoline Analogs

Dihydroquinolines, such as those described in (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) ), share a fused bicyclic core but differ in ring structure (quinoline vs. isoquinoline).

Table 2: Structural Differences Between Dihydroisoquinoline and Dihydroquinoline Derivatives
Feature Dihydroisoquinoline Derivatives Dihydroquinoline Derivatives (e.g., Compound 52)
Core Structure Benzazepine fused to benzene Benzopyridine fused to benzene
Common Substituents Esters, amides, methoxy groups Adamantyl, chloro, thioxo groups
Biological Relevance Undisclosed (medicinal use implied) Explicitly tested for antiviral/antibacterial activity

Key Observations :

  • Adamantyl and Chloro Groups : Compound 52’s adamantyl and chloro substituents enhance steric bulk and electron-withdrawing effects, which are critical for interactions with hydrophobic enzyme pockets .
  • Thioxo Modification : Thioxo analogs (e.g., Compound 47 in ) may exhibit altered redox properties compared to ketone-containing derivatives like the primary compound .

Biological Activity

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various enzymes and its effects on different biological systems.

Chemical Structure and Properties

This compound has the following chemical formula: C12H13N1O3C_{12}H_{13}N_{1}O_{3}. Its structure features a dihydroisoquinoline core, which is known for its pharmacological properties. The compound is characterized by a carboxylate group and an acetamido substituent that contribute to its biological activity.

1. Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an enzyme inhibitor. Studies have demonstrated that derivatives of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline exhibit significant inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Research indicates that certain derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related compound showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L, suggesting strong potential for developing antidiabetic agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives exhibit activity against several bacterial strains, indicating potential applications in treating infections .

3. Anticancer Potential

In vitro studies have highlighted the anticancer properties of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline derivatives. These compounds have shown promise in inhibiting the growth of cancer cell lines, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological activity of this compound:

StudyFocusKey Findings
α-Glucosidase InhibitionCompound 4k exhibited 87.3% inhibition at 5.39 mmol/L.
Antimicrobial ActivityDerivatives showed significant activity against multiple bacterial strains.
Anticancer ActivityDemonstrated growth inhibition in various cancer cell lines.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline derivatives and their target enzymes. These studies provide insights into the binding affinities and modes of action, which are crucial for optimizing these compounds for therapeutic use .

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